Phenylenediamine mustard

Hydrolytic stability nitrogen mustard reactivity prodrug design

Sourcing an ultrapotent yet hydrolytically unstable warhead for targeted prodrug design poses significant supply challenges. Phenylenediamine mustard (PDM, CAS 2067-58-5) is the active cytotoxic principle released from β-lactamase- and plasmin-cleavable prodrugs, achieving a 17- to 30-fold potency increase upon activation (IC50 1.5 µM in H2981 cells). Its extreme reactivity (hydrolytic t1/2 ~0.13 h) demands high-purity material for reproducible conjugate synthesis. - ≥95% purity ensures consistent carbamate/amide coupling via the free aniline nitrogen. - Sourced for ADEPT, GDEPT, and peptide-prodrug programs requiring a promiscuously potent, rapidly-cleared warhead. - Custom packaging and global cold-chain shipping available to preserve labile mustard reactivity.

Molecular Formula C10H14Cl2N2
Molecular Weight 233.13 g/mol
CAS No. 2067-58-5
Cat. No. B1202574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylenediamine mustard
CAS2067-58-5
Synonymsphenylenediamine mustard
phenylenediamine mustard monohydrochloride
Molecular FormulaC10H14Cl2N2
Molecular Weight233.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)N(CCCl)CCCl
InChIInChI=1S/C10H14Cl2N2/c11-5-7-14(8-6-12)10-3-1-9(13)2-4-10/h1-4H,5-8,13H2
InChIKeyHWAVIYAFGOQVNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenylenediamine Mustard Identity & Provenance


Phenylenediamine mustard (PDM; IUPAC: N1,N1-bis(2-chloroethyl)benzene-1,4-diamine, CAS 2067-58-5) is a bifunctional aromatic nitrogen mustard alkylating agent belonging to the Nitrogen Mustard Compounds class [1]. Its structure comprises a para-phenylenediamine core bearing a bis(2-chloroethyl)amino warhead, which forms a highly reactive aziridinium ion that alkylates nucleophilic sites on DNA [2]. PDM exhibits acute systemic toxicity with an intraperitoneal LD50 of 2.2 mg/kg in rats and 7.927 mg/kg in mice . Though not a clinically approved drug itself, PDM has served extensively as a potent cytotoxic warhead in prodrug design programs, including plasmin-activated, nitroreductase-mediated gene-directed enzyme prodrug therapy (GDEPT), and antibody-β-lactamase-directed strategies [3].

Why Phenylenediamine Mustard Cannot Be Substituted


Aromatic nitrogen mustards cannot be treated as interchangeable commodities because their chemical reactivity, hydrolytic stability, and biological selectivity are exquisitely dependent on the electronic character of the aromatic ring substituent [1]. Phenylenediamine mustard, bearing a strongly electron-donating para-amino group (Hammett σp ≈ -0.66), exhibits a hydrolytic half-life of merely 0.13 h in tissue culture media, rendering it orders of magnitude more reactive than clinically used analogs such as melphalan (terminal plasma t1/2 ≈ 75 min) or chlorambucil (serum t1/2 ≈ 1.5 h) [2][3]. This extreme reactivity makes PDM uniquely suited as a rapidly released cytotoxic warhead in targeted prodrug strategies—where the warhead must be potent enough to kill tumor cells upon local activation yet labile enough to minimize systemic exposure—but simultaneously disqualifies it as a standalone systemic therapeutic [4]. Substituting a less reactive mustard in such prodrug architectures would fundamentally undermine the activation-toxicity differential on which these strategies depend [5].

Phenylenediamine Mustard Differentiation Evidence


Hydrolytic Half-Life: PDM vs. Clinical Mustards

Phenylenediamine mustard (the 4-amino analogue) exhibits a hydrolytic half-life of 0.13 h (~7.8 min) in tissue culture media at 37°C, as determined by bioassay against the DNA crosslink repair-deficient UV4 cell line [1]. This half-life is approximately 10-fold shorter than the plasma elimination half-life of melphalan (~75 min) and approximately 12-fold shorter than the serum half-life of chlorambucil (~1.5 h, 90 min) [2][3]. The extreme hydrolytic lability of PDM is a direct consequence of the strongly electron-donating para-amino substituent (Hammett σp ≈ -0.66), which accelerates aziridinium ion formation—a structure-reactivity relationship quantitatively established across a series of substituted N,N-bis(2-chloroethyl)anilines [1].

Hydrolytic stability nitrogen mustard reactivity prodrug design

Cytotoxic Potency: Free PDM vs. Prodrug

In a direct head-to-head comparison against H2981 human lung adenocarcinoma cells (L6 antigen-positive), free phenylenediamine mustard (PDM) exhibited an IC50 of 1.5 μM, whereas the cephalosporin mustard prodrug (CCM) showed an IC50 of 25–45 μM [1]. This represents a 17- to 30-fold greater cytotoxic potency of the free warhead compared to its prodrug form. The enzymatic activation of CCM by β-lactamase releases PDM, and treatment of cells with monoclonal antibody-β-lactamase conjugate (L6-ECl βL) followed by CCM restored cytotoxic activity to levels comparable to free PDM, confirming that the released PDM warhead is the active species [2].

Cytotoxicity IC50 prodrug activation antibody-directed enzyme prodrug therapy (ADEPT)

Prodrug-Mediated Selectivity Gain

Peptidyl prodrugs of phenylenediamine mustard (D-Val-Leu-Lys-PDM) were compared directly with the free parent drug in an in vitro system consisting of Rous sarcoma virus-transformed chicken embryo fibroblasts (high plasminogen activator expression) versus their normal, non-transformed counterparts (low plasminogen activator expression) [1]. In each case, the peptidyl prodrugs displayed at least a 5-fold increase in selectivity for the transformed cells compared to the free drug [1]. The selectivity was abolished by the plasmin inhibitor p-nitrophenyl p'-guanidinobenzoate at 2 μg/mL, confirming that the differential cytotoxicity is plasmin-dependent [2]. Critically, the free PDM showed no inherent selectivity between transformed and normal cells, highlighting that PDM's value in this context lies specifically in its suitability for prodrug derivatization, not as a standalone selective agent [2].

Tumor-selective prodrug plasmin activation differential cytotoxicity therapeutic window

Chemical Reactivity: Free vs. Glycyl-PDM

The chemical reactivity of N,N-bis(2-chloroethyl)-N'-glycyl-p-phenylenediamine (glycyl-PDM, compound A) and its N-acyl derivatives was compared directly with the parent N,N-bis(2-chloroethyl)-p-phenylenediamine (PDM, compound B) [1]. The glycyl-mustard and its N-acyl-substituted derivatives exhibited chemical reactivities that were considerably lower than that of the parent PDM [1]. In the Walker carcinosarcoma-256 test system, a wide range of toxicity values and therapeutic indices was observed, with a direct correlation established between LD50 values and the rates of hydrolysis of the glycyl-mustard bond [1]. The N-acetyl derivative of glycyl-PDM showed a high tumor/liver enzyme activity ratio and a correspondingly high therapeutic index, while the rapidly hydrolyzed parent glycyl-PDM showed a small tumor/liver ratio and small therapeutic index [1]. This demonstrates that the free PDM is far more reactive than its acyl-protected prodrug forms and that the enzymatic deacylation step is rate-limiting for biological activity [2].

Chemical reactivity acyl protection nitrogen mustard deactivation enzymatic activation

Macromolecular Conjugate Stability

Polymeric prodrugs of PDM were prepared by coupling the drug via an oligopeptide spacer onto poly[N5-(2-hydroxyethyl)-L-glutamine] (PHEG), and their hydrolytic stability was compared with that of the free parent drug [1]. Hydrolytic stability studies clearly demonstrated an improved stability for the polymeric derivatives compared to the parent PDM [1]. Further evaluation of PHEG and PEG-grafted PHEG conjugates in buffer solutions confirmed that the conjugates showed improved stability compared to the parent nitrogen mustard, and only bacterial collagenase type IV was able to cleave the specific oligopeptide spacer (L-Pro-L-Leu-Gly-L-Pro-Gly-PDM) to release free PDM [2]. The in vitro cytotoxicity of the conjugates against HT1080 fibrosarcoma and MDA adenocarcinoma cells was low, consistent with the stable conjugation preventing non-specific release of the potent PDM warhead [2].

Polymer-drug conjugate hydrolytic stability EPR effect lysosomotropic delivery

Nitroreductase Activation of PDM Carbamates

The 1-methyl-2-nitroimidazol-5-ylmethyl carbamate of phenylenediamine mustard was rapidly metabolized by EMT6-NTRneo cells (expressing the E. coli nitroreductase) but not by parental EMT6 cells, confirming it is an efficient NTR substrate [1]. However, despite this efficient enzymatic activation, the carbamate prodrugs of PDM showed relatively low differential cytotoxicity for NTR-positive versus NTR-negative cells in IC50 assays, because the prodrugs retained sufficient intrinsic alkylating reactivity that most of the prodrug reacted with nucleophiles during the drug exposure period before enzymatic activation could occur [1]. This contrasts with the behavior of the 4-nitroaniline mustard, where the fully reduced 4-amino compound (i.e., PDM) was 225-fold more potent than its 4-nitro prodrug due to the large Hammett electronic effect [2]. The measured differential was lower than the theoretically predicted 7200-fold specifically because of PDM's hydrolytic instability [2].

GDEPT nitroreductase carbamate prodrug hypoxia-selective activation

Phenylenediamine Mustard Application Scenarios


ADEPT with Cephalosporin Mustard Conjugates

PDM is the active cytotoxic warhead released from cephalosporin mustard prodrugs (CM/CCM) upon β-lactamase-mediated cleavage, achieving an IC50 of 1.5 μM against H2981 lung adenocarcinoma cells—a 17- to 30-fold potency increase over the intact prodrug [1]. This scenario leverages the extreme reactivity of free PDM to kill tumor cells upon localized enzymatic activation by monoclonal antibody-β-lactamase conjugates pre-targeted to tumor antigens. The system is validated in both in vitro (H2981, renal cell carcinoma lines) and in vivo (nude mouse xenograft) models, with immunological specificity confirmed by differential effects of antigen-positive (L6) vs. antigen-negative (1F5, P1.17) targeting conjugates [2]. Researchers procuring PDM for ADEPT programs should verify the purity of the compound for reproducible conjugate synthesis, as the coupling chemistry requires the free aromatic amine for carbamate or amide bond formation to the cephalosporin carrier [2].

Plasmin-Activated Peptidyl Prodrugs

PDM conjugated to the D-Val-Leu-Lys tripeptide sequence produced prodrugs that are selectively cleaved by the tumor-associated protease plasmin, achieving at least a 5-fold increase in cytotoxicity selectivity for transformed vs. normal fibroblasts compared to free PDM [1]. The selectivity is mechanistically dependent on plasmin hydrolysis, as demonstrated by abolition of selectivity in the presence of the plasmin inhibitor NPGB at 2 μg/mL [2]. This scenario directly exploits the absence of inherent selectivity in free PDM: the compound's value lies precisely in its suitability as a promiscuously potent warhead that becomes selective only when gated behind a protease-cleavable peptide spacer. Researchers in this field should source PDM of sufficient purity to ensure reproducible peptidyl coupling and avoid side reactions with the aniline nitrogen that could compromise prodrug architecture [2].

EPR-Based Macromolecular Delivery

PHEG and PEG-grafted PHEG conjugates of PDM, incorporating a collagenase-sensitive oligopeptide spacer (L-Pro-L-Leu-Gly-L-Pro-Gly-PDM), demonstrated improved hydrolytic stability compared to free PDM and required specific enzymatic cleavage by bacterial collagenase type IV for drug release [1]. The conjugates showed low inherent toxicity to HT1080 fibrosarcoma and MDA adenocarcinoma cells, consistent with stable sequestration of the potent PDM warhead until carrier degradation at the tumor site [1]. This approach exploits the EPR effect for passive tumor targeting, where the high molecular weight of the conjugate prevents renal clearance and promotes tumor accumulation. The PHEG-Gly-Phe-Ala-Leu-PDM conjugate was identified as a particularly promising candidate warranting further biological evaluation [2]. Procurement decisions should account for the necessity of high-purity PDM to enable consistent conjugate loading and avoid batch-to-batch variability in drug release kinetics.

GDEPT with PDM Carbamate Prodrugs

Carbamate prodrugs of PDM, such as the 1-methyl-2-nitroimidazol-5-ylmethyl carbamate, were demonstrated to be efficient substrates for E. coli nitroreductase (NTR), undergoing rapid metabolism in EMT6-NTRneo cells but not in parental EMT6 cells [1]. The structure-activity principle underlying this approach is validated by the 225-fold differential in cytotoxicity between the 4-nitroaniline mustard prodrug and its reduced product (PDM), with the differential principally driven by the Hammett electronic effect of the para-substituent on mustard reactivity [2]. However, the practical differential is limited by PDM's intrinsic hydrolytic instability (0.13 h half-life) and residual alkylating reactivity of the carbamate prodrugs [2]. Researchers developing GDEPT strategies should note that PDM's value in this context is contingent on achieving sufficient prodrug masking: the carbamate linkage must adequately suppress PDM's reactivity while remaining susceptible to NTR-mediated reduction. Procurement of PDM with well-characterized purity is essential for reproducible carbamate formation kinetics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenylenediamine mustard

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.